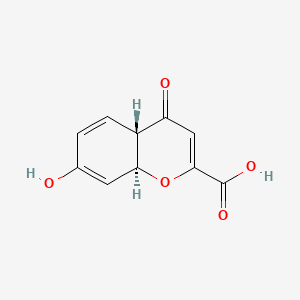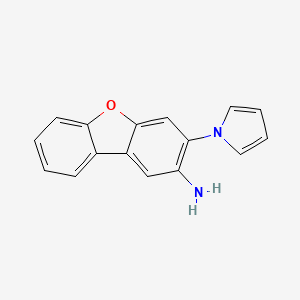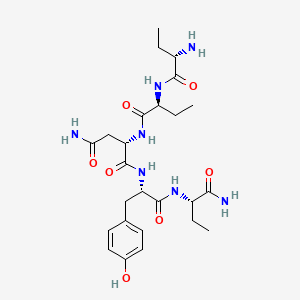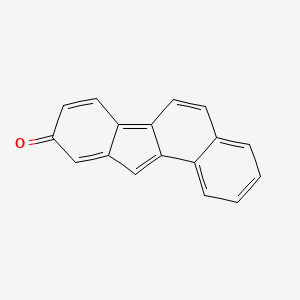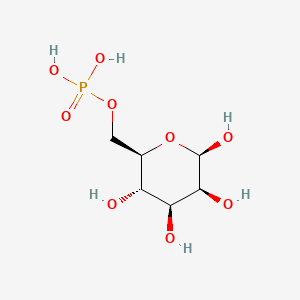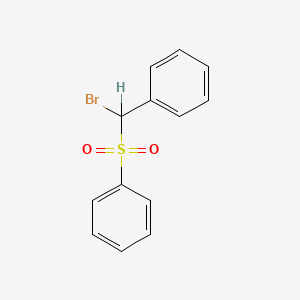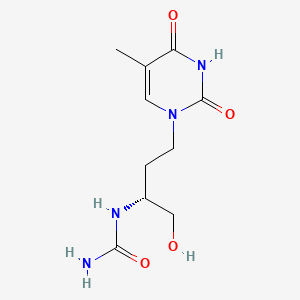![molecular formula C23H40O4 B12796616 1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene CAS No. 32514-66-2](/img/structure/B12796616.png)
1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene is a complex organic compound that belongs to the class of polyethers It is characterized by a benzene ring substituted with a nonyl group and a long chain of ethoxyethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene typically involves the reaction of 4-nonylphenol with ethylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process involves multiple steps of ethoxylation, where ethylene oxide is added to the phenol group, resulting in the formation of the polyether chain.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid or nitric acid.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted benzene derivatives.
科学的研究の応用
1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
作用機序
The mechanism of action of 1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene involves its interaction with various molecular targets. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it effective in disrupting cell membranes and enhancing the solubility of hydrophobic drugs. The polyether chain facilitates the formation of micelles, which can encapsulate and transport active molecules.
類似化合物との比較
Similar Compounds
2-(2-Ethoxyethoxy)ethanol: A simpler polyether with similar solubility properties.
1-ethoxy-2-(2-ethoxyethoxy)ethane: Another polyether with comparable chemical behavior.
Uniqueness
1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene stands out due to its longer polyether chain and the presence of a nonyl group, which enhances its hydrophobic interactions and makes it more effective in applications requiring amphiphilic properties.
特性
CAS番号 |
32514-66-2 |
|---|---|
分子式 |
C23H40O4 |
分子量 |
380.6 g/mol |
IUPAC名 |
1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene |
InChI |
InChI=1S/C23H40O4/c1-4-6-7-8-9-10-11-12-22-13-15-23(16-14-22)27-21(3)26-20-19-25-18-17-24-5-2/h13-16,21H,4-12,17-20H2,1-3H3 |
InChIキー |
GBANMXYSFHVOTH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=CC=C(C=C1)OC(C)OCCOCCOCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



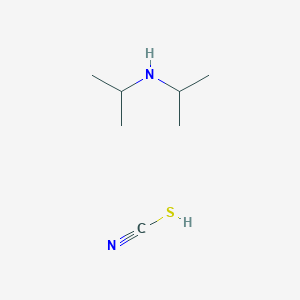
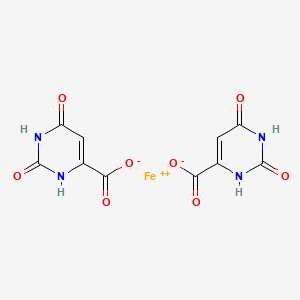

![Benzaldehydhelveticosol [German]](/img/structure/B12796572.png)

